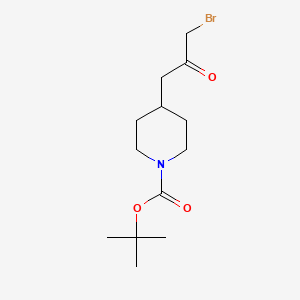
Tert-butyl 4-(3-bromo-2-oxopropyl)piperidine-1-carboxylate
描述
Tert-butyl 4-(3-bromo-2-oxopropyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H22BrNO3 . It is a solid substance and has a molecular weight of 320.223 Da .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H16BrNO3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7H,4-6H2,1-3H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 320.223 Da .作用机制
The exact mechanism of action of tert-butyl 4-(3-bromo-2-oxopropyl)piperidine-1-carboxylate is not fully understood, but it is believed to act as a modulator of neurotransmitter systems in the brain. It has been shown to bind to and activate certain receptors, leading to changes in neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal studies. It has been shown to improve cognitive function, reduce oxidative stress, and modulate neurotransmitter systems in the brain. However, further research is needed to fully understand its effects and potential applications.
实验室实验的优点和局限性
One advantage of using tert-butyl 4-(3-bromo-2-oxopropyl)piperidine-1-carboxylate in lab experiments is its unique properties and potential applications in various research fields. However, one limitation is its high cost and limited availability, which may restrict its use in certain experiments.
未来方向
There are several future directions for research on tert-butyl 4-(3-bromo-2-oxopropyl)piperidine-1-carboxylate. One potential direction is to further investigate its potential as a drug candidate for the treatment of various diseases. Another direction is to study its effects on different neurotransmitter systems and neuronal pathways. Additionally, further research is needed to fully understand its biochemical and physiological effects and potential applications in various research fields.
In conclusion, this compound is a unique chemical compound with potential applications in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and effects.
科学研究应用
Tert-butyl 4-(3-bromo-2-oxopropyl)piperidine-1-carboxylate has potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. It has been studied for its potential as a drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
安全和危害
The compound is classified as dangerous, with hazard statements H302 and H314 . This means it is harmful if swallowed and causes severe skin burns and eye damage. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
属性
IUPAC Name |
tert-butyl 4-(3-bromo-2-oxopropyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22BrNO3/c1-13(2,3)18-12(17)15-6-4-10(5-7-15)8-11(16)9-14/h10H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDJXFFRMCPJRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

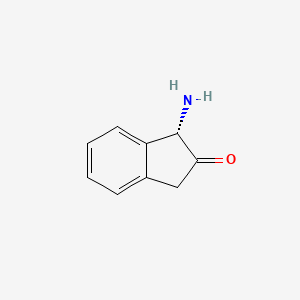

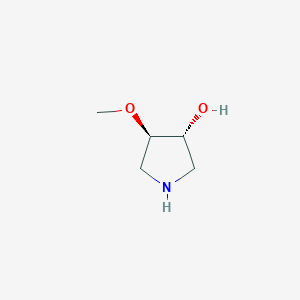
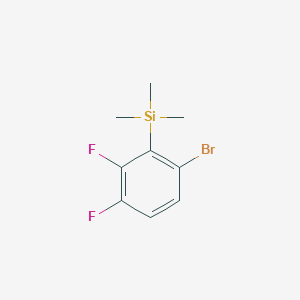
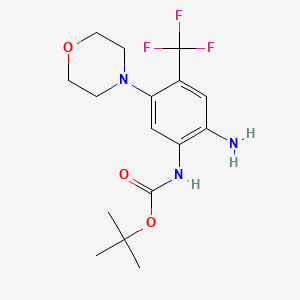




![[4-(Trifluoromethyl)phenyl]phosphane](/img/structure/B3267992.png)
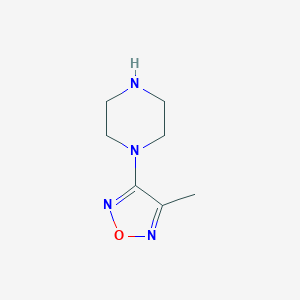
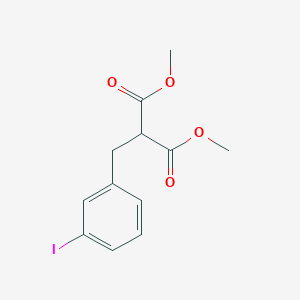
![6-Hydrazinylbenzo[d]thiazole](/img/structure/B3268009.png)
